2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide
Description
2-(Benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a benzothiazole-acetamide hybrid compound characterized by a benzylsulfonyl group at the acetamide moiety and a methylthio substituent at the 4-position of the benzothiazole ring. The benzothiazole core is a privileged scaffold in medicinal chemistry, often associated with enzyme inhibition (e.g., MAO, cholinesterases) and anti-inflammatory or antimicrobial activity . The methylthio group at the 4-position may enhance lipophilicity and electronic interactions with biological targets, while the benzylsulfonyl moiety could modulate solubility and binding affinity .
Properties
IUPAC Name |
2-benzylsulfonyl-N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S3/c1-23-13-8-5-9-14-16(13)19-17(24-14)18-15(20)11-25(21,22)10-12-6-3-2-4-7-12/h2-9H,10-11H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVGOSDWURBKJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)CS(=O)(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(benzylsulfonyl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)acetamide is a benzothiazole derivative that has garnered attention for its diverse biological activities. Benzothiazoles, as a class, are known for their wide-ranging pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article will explore the biological activity of this specific compound, summarizing relevant research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The structure of this compound features a benzothiazole core substituted with a benzylsulfonyl group and a methylthio group. This unique arrangement contributes to its biological activity.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzothiazole derivatives. For instance:
- Mechanism of Action : Benzothiazole derivatives inhibit tumor-associated carbonic anhydrases (CAs), which are crucial in maintaining the pH balance in tumor microenvironments. This inhibition can lead to reduced tumor growth and metastasis .
- Cell Line Studies : In vitro studies have shown that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer) and HT-29 (colorectal cancer), with IC50 values ranging from 0.24 to 0.92 µM .
Antimicrobial Activity
Benzothiazole derivatives have also been investigated for their antimicrobial properties:
- Fungal Inhibition : Research indicates that compounds derived from benzothiazole exhibit antifungal activity against pathogens such as Candida albicans and Aspergillus niger. The mechanism involves disruption of fungal cell membrane integrity .
- Bacterial Resistance : The introduction of sulfonyl groups has been associated with enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus .
Anti-inflammatory Effects
The anti-inflammatory properties of benzothiazoles are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes:
- Cytokine Modulation : Studies suggest that these compounds can downregulate the expression of TNF-alpha and IL-6 in activated macrophages, contributing to reduced inflammation .
Case Studies
- Anticancer Efficacy : A study conducted by Aiello et al. demonstrated that fluorinated benzothiazole derivatives showed remarkable anticancer activities across multiple cell lines, establishing a basis for further exploration of related compounds like this compound .
- Antifungal Activity : A recent investigation into the antifungal properties of benzothiazole derivatives found that modifications such as the addition of sulfonyl groups significantly increased their efficacy against various fungal strains .
Data Summary
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Methylthio vs. Sulfonyl Groups: The benzylsulfonyl moiety in the target compound differs from the benzo[d]thiazol-5-ylsulfonyl group in compound 47 . The latter showed gram-positive antibacterial activity, suggesting sulfonyl groups broadly influence target engagement.
- Biological Activity Trends: Piperazine-linked acetamides (e.g., compound 13) exhibit MMP inhibition, whereas dihydroisoquinoline derivatives (e.g., 4a–4p) target neurodegenerative enzymes . This highlights the role of acetamide modifications in diversifying pharmacological profiles.
Pharmacological Potential
While direct data for the target compound is lacking, inferences can be drawn from analogues:
- Enzyme Inhibition: Compounds with sulfonyl groups (e.g., 47 ) or dihydroisoquinoline moieties (e.g., 4a–4p ) show activity against microbial or neurological targets. The target’s benzylsulfonyl group may similarly interact with catalytic pockets of proteases or oxidases.
- Anti-inflammatory Activity : Thiazole-acetamides with polar substituents (e.g., methoxy in compound 22 ) exhibit reduced inflammation in vitro, suggesting the methylthio group in the target could enhance such effects via hydrophobic interactions .
Preparation Methods
Synthesis of 2-(Benzylthio)acetic Acid
Benzyl mercaptan reacts with chloroacetic acid in alkaline medium to form 2-(benzylthio)acetic acid:
$$ \text{PhCH}2\text{SH} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH}} \text{PhCH}2\text{SCH}2\text{COOH} + \text{HCl} $$
Optimized Conditions
- Molar Ratio : 1:1 (benzyl mercaptan:chloroacetic acid)
- Base : 10% NaOH (aqueous)
- Temperature : 25°C
- Yield : 89–93%
Oxidation to 2-(Benzylsulfonyl)acetic Acid
The thioether is oxidized to the sulfonyl group using hydrogen peroxide (H$$2$$O$$2$$) in acetic acid:
$$ \text{PhCH}2\text{SCH}2\text{COOH} \xrightarrow{\text{H}2\text{O}2, \text{CH}3\text{COOH}} \text{PhCH}2\text{SO}2\text{CH}2\text{COOH} $$
Key Parameters
| Oxidizing Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| 30% H$$2$$O$$2$$ | Acetic acid | 60°C | 6 hr | 85–88 |
| Oxone® | Water | 25°C | 12 hr | 79 |
Conversion to Acid Chloride
2-(Benzylsulfonyl)acetic acid is treated with thionyl chloride (SOCl$$_2$$) to form the corresponding acyl chloride:
$$ \text{PhCH}2\text{SO}2\text{CH}2\text{COOH} + \text{SOCl}2 \rightarrow \text{PhCH}2\text{SO}2\text{CH}2\text{COCl} + \text{SO}2 + \text{HCl} $$
Conditions
- Solvent : Toluene
- Catalyst : DMF (1 drop)
- Temperature : 70°C
- Yield : 95%
Amidation of 4-(Methylthio)benzo[d]thiazol-2-amine
The final step involves coupling the benzothiazole amine with 2-(benzylsulfonyl)acetyl chloride:
$$ \text{Benzothiazol-2-amine} + \text{PhCH}2\text{SO}2\text{CH}_2\text{COCl} \xrightarrow{\text{Base}} \text{Target Compound} $$
Reaction Optimization
| Base | Solvent | Temperature | Time | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Triethylamine | Dichloromethane | 0°C → 25°C | 3 hr | 76 | 98 |
| Pyridine | THF | 25°C | 4 hr | 68 | 95 |
Critical Observations
- Lower temperatures (0–5°C) minimize side reactions such as N-sulfonylation.
- Excess acyl chloride (1.2 equiv) ensures complete conversion of the amine.
Alternative Pathways and Comparative Analysis
Post-Amidation Sulfonylation
An alternative strategy involves synthesizing N-(4-(methylthio)benzo[d]thiazol-2-yl)-2-(benzylthio)acetamide followed by oxidation:
$$ \text{PhCH}2\text{SCH}2\text{CONH-Benzothiazole} \xrightarrow{\text{H}2\text{O}2} \text{PhCH}2\text{SO}2\text{CH}_2\text{CONH-Benzothiazole} $$
Advantages
- Avoids handling moisture-sensitive acyl chlorides.
- Higher overall yield (81% vs. 76% in Route A).
Disadvantages
- Requires stringent control over oxidation conditions to prevent over-oxidation.
Solid-Phase Synthesis
Recent advances utilize polymer-supported reagents for iterative coupling and oxidation steps, reducing purification burdens:
| Step | Resin | Reagent | Yield (%) |
|---|---|---|---|
| Amine immobilization | Wang resin | Fmoc-Cl | 92 |
| Acylation | – | 2-(Benzylthio)acetic acid, HATU | 88 |
| Oxidation | – | Oxone® | 85 |
Analytical Characterization and Validation
Spectroscopic Data
- $$^1$$H NMR (400 MHz, DMSO-$$d6$$) : δ 8.21 (s, 1H, benzothiazole-H), 7.45–7.32 (m, 5H, benzyl), 4.12 (s, 2H, CH$$2$$SO$$2$$), 2.64 (s, 3H, SCH$$3$$).
- IR (KBr) : ν = 1675 cm$$^{-1}$$ (C=O), 1320–1150 cm$$^{-1}$$ (SO$$_2$$ asym/sym).
Chromatographic Purity
| Method | Column | Mobile Phase | Retention Time (min) | Purity (%) |
|---|---|---|---|---|
| HPLC | C18 | Acetonitrile:H$$_2$$O (70:30) | 12.4 | 99.1 |
| TLC | Silica gel | EtOAc:Hexane (1:1) | R$$_f$$ = 0.45 | – |
Industrial-Scale Considerations
Cost Analysis
| Component | Price (USD/kg) | Contribution to Total Cost (%) |
|---|---|---|
| 4-(Methylthio)benzo[d]thiazol-2-amine | 320 | 45 |
| Benzyl mercaptan | 150 | 20 |
| Oxidation reagents | 90 | 15 |
Environmental Impact
- Waste Streams : HCl, SO$$_2$$, and spent solvents require neutralization and distillation.
- Green Chemistry Metrics :
- Atom Economy : 68% (Route A), 72% (Route B).
- E-factor : 8.2 kg waste/kg product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
